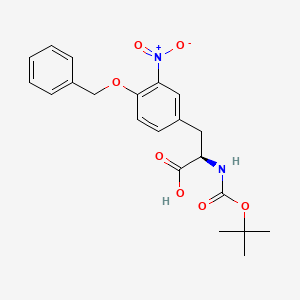
Boc-D-Tyr(Bzl,3-NO2)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-D-Tyr(Bzl,3-NO2)-OH is a synthetic derivative of the amino acid tyrosine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The compound features a tert-butyloxycarbonyl (Boc) group protecting the amino group, a benzyl (Bzl) group protecting the hydroxyl group, and a nitro group (3-NO2) on the aromatic ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Tyr(Bzl,3-NO2)-OH typically involves multiple steps:
Protection of the Amino Group: The amino group of D-tyrosine is protected using a tert-butyloxycarbonyl (Boc) group. This is usually achieved by reacting D-tyrosine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Protection of the Hydroxyl Group: The hydroxyl group on the tyrosine side chain is protected using a benzyl (Bzl) group. This can be done by reacting the Boc-protected tyrosine with benzyl bromide in the presence of a base.
Nitration of the Aromatic Ring: The aromatic ring of the benzyl-protected tyrosine is nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Boc-D-Tyr(Bzl,3-NO2)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc, Bzl, and nitro groups under specific conditions.
Substitution Reactions: The nitro group can be substituted with other functional groups.
Reduction Reactions: The nitro group can be reduced to an amino group.
Common Reagents and Conditions
Deprotection: Boc groups are typically removed using acidic conditions (e.g., trifluoroacetic acid), while Bzl groups are removed using hydrogenation (e.g., palladium on carbon).
Reduction: Nitro groups can be reduced using reagents such as hydrogen gas with a catalyst or metal hydrides.
Major Products Formed
Deprotected Tyrosine Derivatives: Removal of protective groups yields the free amino acid or its derivatives.
Amino-Substituted Derivatives: Reduction of the nitro group yields amino-substituted tyrosine derivatives.
科学研究应用
Boc-D-Tyr(Bzl,3-NO2)-OH is used in various scientific research applications, including:
Peptide Synthesis: As a protected amino acid, it is used in the stepwise synthesis of peptides.
Bioconjugation: The compound can be used to introduce specific functional groups into peptides for bioconjugation studies.
Drug Development: Modified peptides containing this compound can be used in drug development and screening.
作用机制
The mechanism of action of Boc-D-Tyr(Bzl,3-NO2)-OH depends on its use in peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The nitro group can be used as a handle for further chemical modifications.
相似化合物的比较
Similar Compounds
Boc-D-Tyr(Bzl)-OH: Lacks the nitro group, used in similar peptide synthesis applications.
Boc-L-Tyr(Bzl,3-NO2)-OH: The L-isomer of the compound, used in peptide synthesis with different stereochemistry.
Uniqueness
Boc-D-Tyr(Bzl,3-NO2)-OH is unique due to the presence of the nitro group, which can be used for further chemical modifications. The D-isomer also provides different stereochemical properties compared to the L-isomer.
属性
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitro-4-phenylmethoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7/c1-21(2,3)30-20(26)22-16(19(24)25)11-15-9-10-18(17(12-15)23(27)28)29-13-14-7-5-4-6-8-14/h4-10,12,16H,11,13H2,1-3H3,(H,22,26)(H,24,25)/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRXADRSEXVFAO-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
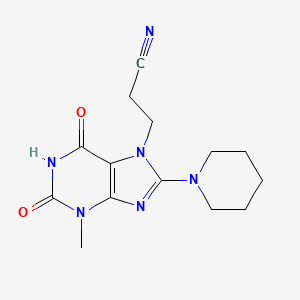
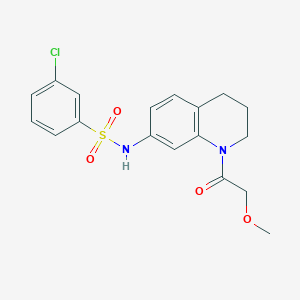

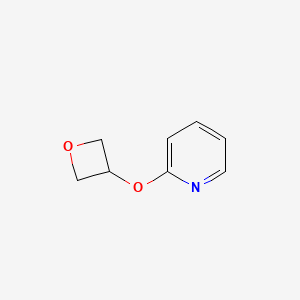
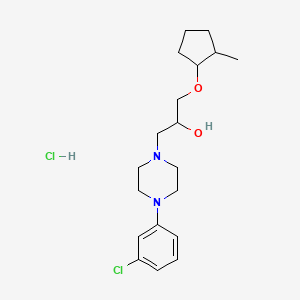
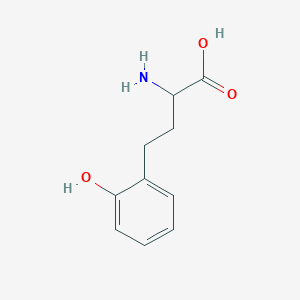
![ethyl 4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]piperazine-1-carboxylate](/img/structure/B2940971.png)
![2-[(4-{[(5-acetamido-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2940973.png)
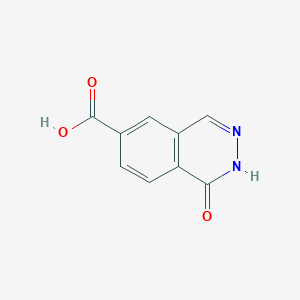
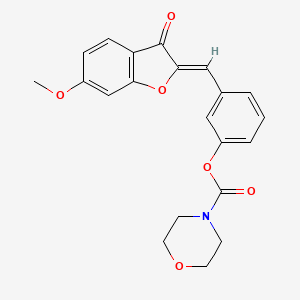
![4-[3-Hydroxy-1-(3-thienyl)propyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2940978.png)
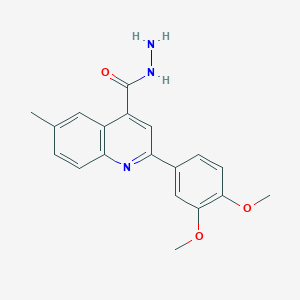
![4-{4-[4-(Ethanesulfonyl)piperazin-1-yl]-3-nitrophenyl}-1,2-dihydrophthalazin-1-one](/img/structure/B2940981.png)
![4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2940982.png)
